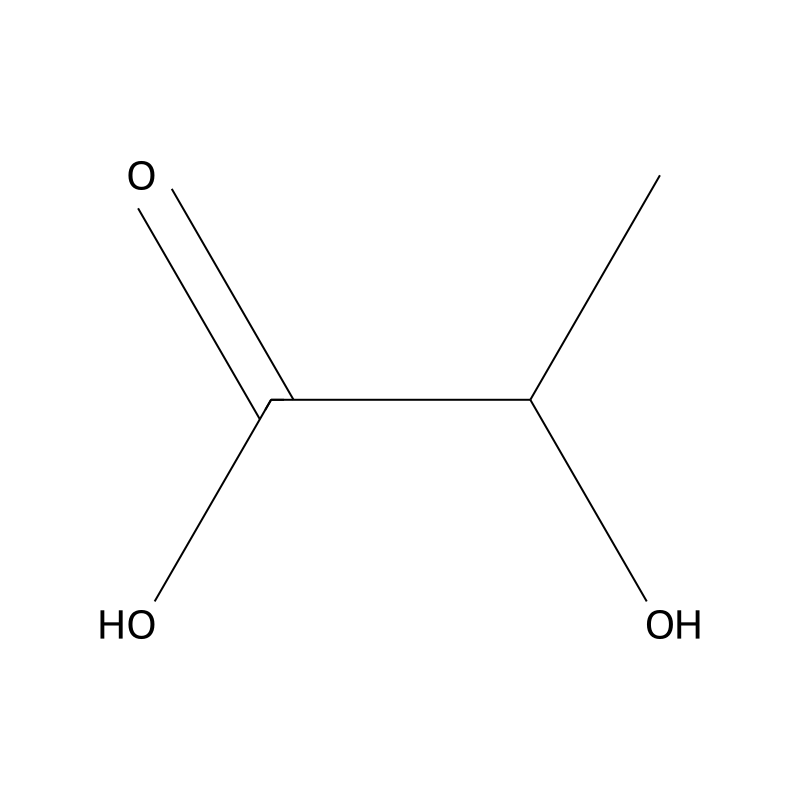

Lactic Acid

C3H6O3

CH3CHOHCOOH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C3H6O3

CH3CHOHCOOH

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with water

Completely soluble in ethanol, diethyl ether, and other organic solvents which are miscible with water. It is virtually insoluble in benzene and chloroform.

Miscible with glycerol

Soluble in alcohol and furfurol; slightly soluble in ether; insoluble in chloroform, petroleum ether, carbon disulfide. Miscible with alcohol-ether solution.

Solubility in water: miscible

miscible with water, glycerol, glycols, oils

miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

Food Science and Fermentation

Lactic acid is primarily known as a key product of lactic acid fermentation, a process used in the production of various fermented foods like yogurt, cheese, sauerkraut, and kimchi [National Center for Biotechnology Information (NCBI) - ]. This fermentation process utilizes specific bacteria, known as lactic acid bacteria (LAB), which convert sugars like glucose into lactic acid. Lactic acid plays a vital role in:

- Preservation: By lowering the pH of food, lactic acid inhibits the growth of spoilage microorganisms, extending the shelf life of fermented products [NCBI - ].

- Flavor development: Lactic acid contributes to the characteristic tangy and acidic flavors of fermented foods [NCBI - ].

- Nutritional enhancement: Lactic acid fermentation can improve the digestibility of proteins and enhance the bioavailability of certain nutrients like vitamin B12 [NCBI - ].

Bioplastics and Sustainable Materials

Lactic acid serves as a vital building block for polylactic acid (PLA), a bioplastic derived from renewable resources like corn starch or sugarcane [Oxford University Press - ]. PLA offers several advantages, including:

- Biodegradability: Unlike many traditional plastics, PLA can decompose naturally under specific conditions, reducing plastic pollution [University of California, Los Angeles - ].

- Renewable source: PLA production utilizes renewable resources, contributing to a more sustainable approach to plastic production [American Chemistry Council - ].

Research efforts are ongoing to explore the potential of PLA for various applications, including packaging materials, textiles, and biomedical devices.

Biomedical Research and Applications

Lactic acid plays a significant role in understanding human physiology and disease processes. Here are some key research areas:

- Muscle metabolism: Lactic acid is a byproduct of anaerobic respiration in muscle cells during strenuous exercise. Research investigates how lactic acid accumulation contributes to muscle fatigue and recovery [National Institutes of Health (NIH) - ].

- Cancer research: Studies explore the potential of targeting lactic acid production in cancer cells as a therapeutic strategy [National Cancer Institute (NCI) - ].

- Probiotics and gut health: Some research suggests that specific strains of lactic acid bacteria found in fermented foods may offer health benefits by influencing gut microbiota composition [NIH - ].

Lactic acid, with the chemical formula C₃H₆O₃, is an organic compound classified as a carboxylic acid. It is a colorless, syrupy liquid that is miscible with water and exhibits hygroscopic properties. Lactic acid can exist in two enantiomeric forms: L-lactic acid and D-lactic acid, with the racemic mixture referred to as DL-lactic acid. It was first isolated in 1780 by Swedish chemist Carl Wilhelm Scheele from sour milk, which is a natural source of lactic acid due to the fermentation of lactose by lactic acid bacteria .

Lactic acid plays a significant role in various biochemical processes, particularly in muscle metabolism during anaerobic respiration. When oxygen levels are low, glucose is converted into lactic acid, allowing for continued energy production . This compound is also known for its role in food preservation and flavor enhancement in dairy products .

In the human body, lactic acid plays a crucial role in energy metabolism. During intense exercise, muscles rely on anaerobic respiration to produce energy quickly. Lactic acid buildup contributes to muscle fatigue and the burning sensation experienced during exercise []. However, lactate is not solely responsible for post-exercise soreness, as previously believed [].

Lactic acid also acts as a signaling molecule, influencing various cellular processes like gene expression and muscle adaptation to exercise [].

Lactic acid is generally safe when encountered in low concentrations. However, concentrated solutions can cause skin irritation and eye damage [].

- Toxicity: Lactic acid ingestion in large quantities can lead to lactic acidosis, a condition with symptoms like nausea, vomiting, and muscle cramps. This is uncommon and typically occurs due to accidental ingestion or underlying medical conditions [].

- Flammability: Lactic acid is moderately flammable and should be kept away from heat sources [].

Lactic acid plays a crucial role in several biological processes:

- Energy Production: During intense exercise when oxygen availability is limited, lactic acid accumulates as a byproduct of anaerobic glycolysis. This accumulation can lead to muscle fatigue and discomfort but also serves as an energy source that can be converted back to glucose in the liver through gluconeogenesis .

- pH Regulation: Lactic acid contributes to the regulation of pH levels in various biological systems. Its production during exercise helps maintain homeostasis despite increased metabolic activity .

- Signal Molecule: Recent studies suggest that lactate may act as a signaling molecule in the brain, influencing neuronal activity and playing a role in neuroprotection following traumatic brain injuries .

Lactic acid can be synthesized through both biological and chemical methods:

- Biological Fermentation:

- Chemical Synthesis:

- Synthesis from Biomass:

Lactic acid has diverse applications across various industries:

- Food Industry: It acts as a preservative and flavoring agent in dairy products like yogurt and cheese. It also plays a role in the fermentation process of sourdough bread and pickles .

- Pharmaceuticals: Lactic acid is used in drug formulations and as an excipient due to its biocompatibility and biodegradability .

- Biodegradable Plastics: Polylactic acid, derived from lactic acid, is used to produce biodegradable plastics suitable for packaging and disposable items .

- Cosmetics and Skin Care: As an alpha-hydroxy acid, lactic acid is employed in skincare products for its exfoliating properties and ability to improve skin hydration .

Research on lactic acid interactions includes:

- Metabolic Studies: Investigations into how lactate influences metabolic pathways during exercise have revealed its potential role in energy production and muscle recovery .

- Neuroprotective Effects: Studies suggest that lactate may help protect neurons from damage following ischemic events or traumatic injuries by promoting energy metabolism and reducing oxidative stress .

- Synergistic Effects with Other Compounds: Research has explored how lactic acid interacts with other metabolites and signaling molecules within cells, influencing various physiological responses .

Lactic acid shares similarities with several other organic acids but possesses unique characteristics:

| Compound | Chemical Formula | Key Features |

|---|---|---|

| Acetic Acid | C₂H₄O₂ | Simpler structure; less acidic than lactic acid; commonly used as vinegar. |

| Citric Acid | C₆H₈O₇ | Found in citrus fruits; used as a preservative; more acidic than lactic acid. |

| Malic Acid | C₄H₆O₅ | Present in apples; contributes to sour taste; involved in the Krebs cycle. |

| Fumaric Acid | C₄H₄O₄ | Used in food additives; less soluble than lactic acid; involved in metabolic processes. |

Lactic acid's unique properties include its chiral nature (existing as two enantiomers) and its specific role in anaerobic metabolism, distinguishing it from these other compounds .

Physical Description

Liquid

Colourless or yellowish, nearly odourless, syrupy liquid to solid

Thick liquid or crystals, colorless to yellow; mp = 17 deg C; [ICSC]

VISCOUS COLOURLESS-TO-YELLOW LIQUID OR COLOURLESS-TO-YELLOW CRYSTALS.

colourless to yellow hygroscopic crystals becoming syrupy liquid; odourless

Color/Form

Yellow to colorless crystals or syrupy 50% liquid

Viscous, colorless to yellow liquid or colorless to yellow crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

110Â °C c.c.

Heavy Atom Count

Taste

Taste is acrid

Density

1.2060 g/cu cm at 21 °C

Relative density (water = 1): 1.2

1.200-1.209

LogP

-0.72 (LogP)

-0.72

log Kow = -0.72

-0.6

Odor

Weak unpleasant odor

Available forms have very slightly acrid odo

Decomposition

Melting Point

Crystals from ether and isopropyl ether; melting point = 52.8 °C; pK = 3.83; soluble in water, alcohol, acetone, ether, glycerol; practically insoluble in chloroform. /D-lactic acid/

Crystals from acetic acid or chloroform; melting point = 53 °C; pK = 3.79 at 25 °C. /L-lactic acid/

17Â °C

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 2826 companies. For more detailed information, please visit ECHA C&L website;

Of the 23 notification(s) provided by 2821 of 2826 companies with hazard statement code(s):;

H315 (92.73%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (91.78%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Therapeutic Uses

(VET): Has been used as a caustic, and in dilute solutions to irrigate tissues; as an intestinal antiseptic and antiferment.

A 10% solution is used as a bactericidal agent on the skin of neonates. ... A 16.7% solution in flexible collodion is used to remove warts and small cutaneous tumors.

Acidulant

Pharmacology

Lactic Acid, DL- is the racemic isomer of lactic acid, the biologically active isoform in humans. Lactic acid or lactate is produced during fermentation from pyruvate by lactate dehydrogenase. This reaction, in addition to producing lactic acid, also produces nicotinamide adenine dinucleotide (NAD) that is then used in glycolysis to produce energy source adenosine triphosphate (ATP).

ATC Code

G01 - Gynecological antiinfectives and antiseptics

G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids

G01AD - Organic acids

G01AD01 - Lactic acid

Mechanism of Action

Vapor Pressure

0.0813 mm Hg at 25 °C

Pictograms

Corrosive;Irritant

Other CAS

598-82-3

26100-51-6

92129-90-3

31587-11-8

Absorption Distribution and Excretion

A primed infusion study was performed /in humans/ using radioactive L-lactic acid. The virtual volume of distribution of lactate was 49.4% of body weight. The lactate pool size and turnover time were estimated as 0.029 g/kg and 18.4 min, respectively.

In the body, lactate is distributed equivalently to, or slightly less than, total body water. It diffuses readily across cell membranes, primarily by passive transport; under certain conditions, the distribution could be uneven or the lactate pool could consist of several smaller pools with differing rate constants.

The percutaneous absorption of topically applied 5% [14C]-lactic acid in an oil-in-water cream was measured using rats. After 3 days, 50% of the applied lactic acid had penetrated the skin.

For more Absorption, Distribution and Excretion (Complete) data for LACTIC ACID (6 total), please visit the HSDB record page.

Metabolism Metabolites

Lactic acid diffuses through muscle tissue and is transported to the liver in the bloodstream. In the liver, it is converted to glucose by gluconeogenesis. Lactic acid can also be further catabolized in the lactic acid cycle (also known as the Cori cycle).

L-lactic acid is a normal metabolic intermediate produced by most mammalian cells and other organisms, such as bacteria; it is metabolized in preference to D-lactic acid in man, dogs, and rats. Lactic acid is converted to pyruvic acid by lactic acid dehydrogenase.

In animals, lactate that is generated by anaerobic metabolism can be transported to other more aerobic tissues, such as the liver, where it can be reconverted to pyruvate. The pyruvate can then be further metabolized, reconverted to carbohydrate material as free glucose, or stored as glycogen.

For more Metabolism/Metabolites (Complete) data for LACTIC ACID (8 total), please visit the HSDB record page.

Associated Chemicals

L-Lactic acid; 79-33-4

Wikipedia

Drug Warnings

Use poly-L-lactic acid in the deep dermis or subcutaneous layer. Avoid superficial injections. Take special care when using poly-L-lactic acid in area of thin skin. /Poly-L-lactic acid/

Safety and effectiveness of treatment in the periorbital area have not been established.

Do not overcorrect (overfill) a contour deficiency because the depression should gradually improve within several weeks as the treatment effect of poly-L-lactic acid occurs. /Poly-L-lactic acid/

For more Drug Warnings (Complete) data for Polylactic acid (16 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Fragrance Ingredients

FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Skin conditioning; Humectant; Buffering

Methods of Manufacturing

It is produced commercially either by fermentation of carbohydrates such as glucose, sucrose, or lactose, or by a procedure involving formation of lactonitrile from acetaldehyde and hydrogen cyanide and subsequent hydrolysis to lactic acid.

Chemical preparations from acetaldehyde and CO /carbon monoxide/ in dilute H2SO4 /sulfuric acid/ at 130-200 °C and 900 atm: Loder, United States of America patent 2265945 (1938 to du Pont); by hydrolysis of hexoses with NaOH /sodium hydroxide/: Lock, United States of America patent 2382889 (1943).

Chemical Synthesis: The commercial process is based on lactonitrile, which used to be a by-product of acrylonitrile synthesis. It involves base-catalyzed addition of hydrogen cyanide to acetaldehyde to produce lactonitrile. This is a liquid-phase reaction and occurs at atmospheric pressures. The crude lactonitrile is then recovered and purified by distillation and is hydrolyzed to lactic acid using either concentrated hydrochloric or sulfuric acid, producing the corresponding ammonium salt as a by-product. This crude lactic acid is esterified with methanol, producing methyl lactate. The latter is recovered and purified by distillation and hydrolyzed by water under acid catalysts to produce lactic acid, which is further concentrated, purified, and shipped under different product classifications, and methanol, which is recycled

For more Methods of Manufacturing (Complete) data for LACTIC ACID (6 total), please visit the HSDB record page.

General Manufacturing Information

Agriculture, Forestry, Fishing and Hunting

All Other Basic Organic Chemical Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Food, beverage, and tobacco product manufacturing

All Other Chemical Product and Preparation Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Plastics Material and Resin Manufacturing

Plastics Product Manufacturing

Propanoic acid, 2-hydroxy-: ACTIVE

Monsanto, with synthetic production, is the only remaining US lactic acid produce

Analytic Laboratory Methods

Method: AOAC 970.31; Procedure: gas chromatographic method; Analyte: lactic acid; Matrix: eggs; Detection Limit: not provided.

Method: AOAC 945.99; Procedure: spectrophotometric method; Analyte: lactic acid; Matrix: canned vegetables; Detection Limit: not provided.

Method: AOAC 944.05; Procedure: colorimetric method; Analyte: lactic acid; Matrix: eggs; Detection Limit: not provided.

For more Analytic Laboratory Methods (Complete) data for LACTIC ACID (10 total), please visit the HSDB record page.

Storage Conditions

Separated from strong bases.

When heated to decomposition it emits acrid smoke and irritating fumes.

Interactions

Excretion of carbon dioxide and L-lactic acid through exhalation and perspiration provides olfactory signals to mosquitoes which allow them to find and bite humans; however, mosquito species differ in this regard. This study investigated upwind responses of Anopheles stephensi, mysorensis form, an important malaria vector in Asia, to carbon dioxide and L-lactic acid under laboratory conditions. While a minimal dose of carbon dioxide (90 ppm) activated the mosquitoes, 10 times this amount suppressed them. L-lactic acid alone did not produce a significant effect by itself, but addition of 6 ug/min of L-lactic acid to a range of 90 to 410 ppm carbon dioxide resulted in attraction. The results provide further support for the hypothesis that CO2 plays an important role in the host-seeking behavior of zoophilic mosquitoes, and suggests that L-lactic acid might play a more critical role than CO2 in the attraction of An. stephensi.

During the pulmonary edema stage ... metabolic acidosis may occur because of increased lactic acid production in response to hypoxemia. /NO2-induced acute lung injury/

Burning and/or stinging is one of the most common concerns expressed by patients using topical therapies for treatment of dermatologic disorders. Topical lactic acid preparations often are used to treat dry scaly skin. In this study, we compared the level of burning/stinging reported by participants with application of lactic acid cream 10% containing strontium versus ammonium lactate lotion 12% and cetearyl alcohol lotion. The mean rating of burning/stinging reported for lactic acid cream 10% with strontium and cetearyl alcohol lotion was lower than ammonium lactate lotion 12% (P<.0001). Based on the study results, lactic acid cream 10% with strontium causes less burning/stinging than ammonium lactate lotion 12%.

For more Interactions (Complete) data for LACTIC ACID (6 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Assessment of nano-hydroxyapatite and poly (lactide-co-glycolide) nanocomposite microspheres fabricated by novel airflow shearing technique for in vivo bone repair

Song Wenzhi, Wang Dezhou, Guo Min, Han Chunyu, Zhao Lanlan, Zhang PeibiaoPMID: 34474850 DOI: 10.1016/j.msec.2021.112299

Abstract

A novel airflow shearing method was introduced to prepare microspheres efficiently with precisely control of microsphere size and homogeneity. The effects of technical parameters in the formation of the microspheres, such as solution concentration, nozzle size and airflow strength, were investigated. By optimizing the technical parameters (8% PLGA concentration, 27-32 G nozzle size, 6-8 l/min airflow strength), nano-hydroxyapatite and poly(lactide-co-glycolide) nanocomposite (nHA/PLGA) microspheres with a diameter around 250 μm and up to 40 wt% nHA content was prepared successfully. Especially, the microspheres possessed revealed great homogeneity and unique "acorn" appearance with two sides: A hard smooth side as well as a crumpled rough side, generated in the preparation process. Furthermore, the nHA/PLGA microspheres' potential application in bone tissue engineering was studied. In vitro, enhanced proliferation and osteogenic differentiation of the MC3T3-E1 cells was observed on as-prepared nHA/PLGA microspheres with high nHA content. In vivo, the BV/TV value of the microspheres with 20 wt% nHA was up to 75% and similar to the clinical products' performance. Moreover, beside high nHA content, the rough porous surface leads to bone ingrowth, which plays an important role in accelerating bone repair. Therefore, airflow shearing method could be an effective approach to fabricate biocompatible microsphere, and the as-prepared microspheres showed unique surface state and bone repair ability and making them as potential candidates for bone tissue engineering and bone implantation clinical applications.Reply to Bankir: the ever-expanding role of lactate in the kidney

Gunars Osis, Anupam AgarwalPMID: 34460351 DOI: 10.1152/ajprenal.00282.2021

Abstract

Darcy Rohr, Mahesheema Ali

PMID: 34452901 DOI:

Abstract

In this study, we evaluated the analytical interference of glycolic acid on several lactate assays that use lactate oxidase and dehydrogenase. Herein, we tested the effect of different concentrations of glycolic acid (0.01-46mM) on the lactate assay by using central lab and point of care (POCT) analyzers: Radiometer ABL 800, Beckman AU480, Roche Cobas c502, and Abbott i-STAT. Glycolic acid concentrations as low as 0.12mM resulted in a ≥20% positive bias in lactate assay on the ABL 800 and a concentration of approximately 0.23mM resulted in >20% on the Roche Cobas c502 and Abbott i-STAT. A significant lactate gap is found at concentrations >0.06mM between the Radiometer ABL 800 and Roche Cobas c502/Abbott i-STAT. However, at concentrations ≥0.92mM, the lactate gap is very significant among all three platforms. Falsely elevated lactate levels could result in misdiagnosis.Intracellular Targeting of Poly Lactic-Co-Glycolic Acid Nanoparticles by Surface Functionalization with Peptides

Thaís Dolzany de Oliveira, Luiz R Travassos, Denise Costa Arruda, Dayane Batista TadaPMID: 34446135 DOI: 10.1166/jbn.2021.3108

Abstract

Nanoparticles (NPs) are a promising strategy for delivering drugs to specific sites because of their tunable size and surface chemistry variety. Among the availablematerials, NPs prepared with biopolymers are of particular interest because of their biocompatibility and controlled release of encapsulated drugs. Poly lactic-co-glycolic acid (PLGA) is one of the most widely used biopolymers in biomedical applications. In addition to material choice modulation of the interaction between NPs and biological systems is essential for the safety and effective use of NPs. Therefore, this work focused on evaluating different surface functionalization strategies to promote cancer cell uptake and intracellular targeting of PLGA NPs. Herein, cell-penetrating peptides (CPPs) were shown to successfully drive PLGA NPs to the mitochondria and nuclei. Furthermore, the functionalization of PLGA NPs with peptide AC-1001 H3 (GQYGNLWFAY) was proven to be useful for targeting actin filaments. The PLGA NPs cell internalization mechanism by B16F10-Nex2 cells was identified as caveolae-mediated endocytosis, which could be inhibited by the presence of methyl--cyclodextrin. Notably, when peptide C (CVNHPAFAC) was used to functionalize PLGA NPs, none of the tested inhibitors could avoid cell internalization of PLGA NPs. Therefore, we suggest this peptide as a promising surface modification agent for enhancing drug delivery to cancer cells. Finally, PLGA NPs showed slow release kinetics and low cytotoxic profile, which, combined with the surface functionalization strategies addressed in this study, highlight the potential of PLGA NPs as a drug delivery platform for improving cancer therapy.

[Carnitine chloride reduces the severity of experimental hyperhomocysteinemia and promotes lactate utilization by mitochondrial fraction of the rat epididymis]

V I Zvyagina, E S BelskikhPMID: 34414892 DOI: 10.18097/PBMC20216704338

Abstract

Hyperhomocysteinemia is a risk factor for many diseases, including reproductive disorders in men. L-carnitine is used in medical practice to correct impaired bioenergetic conditions; in patients with idiopathic forms of infertility its effects are associated with improvement of the sperm parameters. However, the effect of exogenous L-carnitine on the level of homocysteine in the gonadal tissues, as a risk factor for impaired fertility, has not been investigated yet. The aim of this study was to investigate activity of bioenergetic enzymes in the epididymal mitochondrial fraction, the dynamics of changes in the cytoplasmic and mitochondrial lactate levels and LDH activity, the total carnitine content, as well as the oxidative status of these cells under conditions of oxidative stress caused by hyperhomocysteinemia, and to assess the effect of carnitine chloride on these parameters under conditions of methionine administration to male Wistar rats. Methionine administration to animals for three weeks at a dose of 3 g/kg, resulted in development of the severe forms of hyperhomocysteinemia with serum homocysteine concentrations exceeding 100 μmol/L. This was accompanied by a decrease in the activity of enzymes involved in the bioenergetic processes of the cell: tissue respiration (succinate dehydrogenase) and oxidative phosphorylation (H+-ATPase) in the epididymal head and tail. The change in lactate metabolism included an increase in its level in both the mitochondrial and cytoplasmic fractions of the epididymal head and mitochondria of the epididymal tail, and also simultaneous statistically significant decrease in LDH activity in the mitochondria and cytoplasm of the epididymal head. In male rats with severe hyperhomocysteinemia, an increase in the activity of mitochondrial SOD accompanied by an increase in the carbonylation of mitochondrial proteins in the head and tail of the epididymis was noted. Modeling of hyperhomocysteinemia under conditions of carnitine chloride of administration led to different reactions of the cells of the studied tissues assayed in the epididymal head and tail homogenate. In the epididymal head, carnitine chloride promoted an increase in the mitochondrial lactate concentration and a decrease in the cytoplasmic lactate concentration, as well as an increase in the LDH activity associated with the mitochondrial fraction. These changes were accompanied by an increase in the activity of H+-ATPase in the epididymal, thus suggesting that carnitine chloride stimulated lactate transport of into the mitochondria and its use as an energy substrate under conditions of oxidative stress caused by hyperhomocysteinemia. In the tail tissues, the changes were protective in nature and were associated with a decrease in the formation of oxidatively modified proteins.Clinical Use of Lactate Measurements: Comment

Harvey J Woehlck, Brent T Boettcher, Ricardo P DorantesPMID: 34388827 DOI: 10.1097/ALN.0000000000003905

Abstract

Two-stage processing for xylooligosaccharide recovery from rice by-products and evaluation of products: Promotion of lactic acid-producing bacterial growth and food application in a high-pressure process

Pannapapol Jaichakan, Massalin Nakphaichit, Saowaluk Rungchang, Monthana Weerawatanakorn, Suphat Phongthai, Wannaporn KlangpetchPMID: 34399507 DOI: 10.1016/j.foodres.2021.110529

Abstract

In this study, we attempted to maximize arabinoxylan conversion into xylooligosaccharide (XOS) from rice husk and rice straw using two saccharification processes and evaluate the promotion of lactic acid-producing bacterial growth, including an investigation of the role of prebiotics in protecting probiotic bacteria in rice drink products in a high-pressure process (HPP). Hydrothermal treatment followed by enzymatic hydrolysis was designed for XOS recovery from rice husk arabinoxylan (RH-AX) and rice straw arabinoxylan (RS-AX). The hydrothermal treatment performed at 170 °C for 20 min and 180 °C for 10 min was the optimal condition to produce XOS liquor from rice husk and rice straw, respectively. Pentopan mono BG successfully recovered XOS from rice husk and rice straw residues at 50 °C, pH 5.5, an enzyme concentration of 50 U and 100 U/g substrate for 24 h. This design converted 92.17 and 88.34% (w/w) of initial RH-AX and RS-AX into saccharides, which comprised 64.01 and 59.52% of the XOS content, respectively. Rice husk xylooligosaccharide (RH-XOS) and rice straw xylooligosaccharide (RS-XOS) had degrees of polymerization ranging from 2 to 6 with some arabino-xylooligosaccharides. RH-XOS and RS-XOS were used to examine the promotion of the growth of lactic acid-producing bacteria strains in the presence of other prebiotics. RH-XOS and RS-XOS strongly promoted the growth of Lactobacillus sakei and Lactobacillus brevis, while other species showed weak to moderate growth. This study represents the first report of the powerful effect of Lactococcus lactis KA-FF1-4 on altering the utilization of XOS but not xylose. Furthermore, for the first time, we reported the capability of XOS to protect probiotics in rice drinks under high-pressure conditions. RH-XOS and RS-XOS resulted in the highest viability of approximately 11 log cfu/mL and exhibited no significant difference compared with the non-HPP treatment. Hence, rice husk and rice straw can be utilized as alternative prebiotic sources that provide biological activity and food applications in the HPP industry.Clinical Use of Lactate Measurements: Comment

Hans Bahlmann, Per Werner-MollerPMID: 34388822 DOI: 10.1097/ALN.0000000000003904

Abstract

A Novel Oxygen Carrier (M101) Attenuates Ischemia-Reperfusion Injuries during Static Cold Storage in Steatotic Livers

Njikem Asong-Fontem, Arnau Panisello-Rosello, Alexandre Lopez, Katsunori Imai, Franck Zal, Eric Delpy, Joan Rosello-Catafau, René AdamPMID: 34445250 DOI: 10.3390/ijms22168542

Abstract

The combined impact of an increasing demand for liver transplantation and a growing incidence of nonalcoholic liver disease has provided the impetus for the development of innovative strategies to preserve steatotic livers. A natural oxygen carrier, HEMO2life, which contains M101 that is extracted from a marine invertebrate, has been used for static cold storage (SCS) and has shown superior results in organ preservation. A total of 36 livers were procured from obese Zucker rats and randomly divided into three groups, i.e., control, SCS-24H and SCS-24H + M101 (M101 at 1 g/L), mimicking the gold standard of organ preservation. Ex situ machine perfusion for 2 h was used to evaluate the quality of the livers. Perfusates were sampled for functional assessment, biochemical analysis and subsequent biopsies were performed for assessment of ischemia-reperfusion markers. Transaminases, GDH and lactate levels at the end of reperfusion were significantly lower in the group preserved with M101 (

< 0.05). Protection from reactive oxygen species (low MDA and higher production of NO2-NO3) and less inflammation (HMGB1) were also observed in this group (

< 0.05). Bcl-1 and caspase-3 were higher in the SCS-24H group (

< 0.05) and presented more histological damage than those preserved with HEMO2life

. These data demonstrate, for the first time, that the addition of HEMO2life

to the preservation solution significantly protects steatotic livers during SCS by decreasing reperfusion injury and improving graft function.